AR-C133913XX-d7 -

AR-C133913XX-d7

Catalog Number: EVT-1496023
CAS Number:
Molecular Formula: C₁₄H₁₅D₇N₆O₄S
Molecular Weight: 377.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AR-C133913XX-d7 is a deuterated analog of AR-C133913XX, which is a metabolite of ticagrelor, a reversible antagonist of the P2Y12 receptor. Ticagrelor is primarily used in the management of acute coronary syndrome and for the prevention of thrombotic events. The compound AR-C133913XX-d7 serves as a valuable tool in pharmacokinetic studies due to its unique isotopic labeling, allowing for precise tracking and quantification in biological systems.

Source: AR-C133913XX-d7 originates from the metabolic pathways of ticagrelor, which is synthesized and characterized through various chemical processes. It is often utilized in research settings to better understand the pharmacodynamics and pharmacokinetics of ticagrelor and its metabolites.

Classification: Chemically, AR-C133913XX-d7 falls under the category of pyrimidine derivatives, specifically classified as a cyclopentyltriazolopyrimidine compound. Its structural features allow it to interact with biological systems effectively, making it relevant in clinical research.

Synthesis Analysis

The synthesis of AR-C133913XX-d7 involves several steps that typically include:

  1. Starting Materials: The synthesis begins with readily available precursors that are modified through various chemical reactions.
  2. Deuteration: The introduction of deuterium into the compound is achieved through specific labeling techniques that incorporate deuterated solvents or reagents during the synthesis.
  3. Purification: After synthesis, purification steps such as chromatography are employed to isolate AR-C133913XX-d7 from unreacted materials and by-products.
  4. Characterization: The final product undergoes characterization using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and isotopic labeling.

Technical details regarding these methods can be found in patents and scientific literature focusing on ticagrelor metabolites .

Molecular Structure Analysis

The molecular structure of AR-C133913XX-d7 can be described as follows:

  • Molecular Formula: C16H19D7N4O3S
  • Molecular Weight: Approximately 353.5 g/mol
  • Structural Features: The compound contains a triazolopyrimidine core, with a cyclopentyl group and sulfur moiety contributing to its unique properties.

Data regarding its three-dimensional structure can be obtained through crystallographic studies or computational modeling, providing insights into its interaction with biological targets .

Chemical Reactions Analysis

AR-C133913XX-d7 participates in various chemical reactions typical for pyrimidine derivatives:

  1. Nucleophilic Substitution: The presence of functional groups allows for nucleophilic attack, leading to substitution reactions.
  2. Hydrolysis: Under certain conditions, hydrolysis can occur, affecting the stability and activity of the compound.
  3. Oxidation-Reduction Reactions: The compound may undergo redox reactions, particularly in biological systems where it interacts with enzymes.

These reactions are crucial for understanding the metabolic pathways involving AR-C133913XX-d7 and its role as a metabolite .

Mechanism of Action

The mechanism of action of AR-C133913XX-d7 involves its interaction with the P2Y12 receptor:

  1. Receptor Binding: AR-C133913XX-d7 binds reversibly to the P2Y12 receptor, inhibiting adenosine diphosphate-induced platelet aggregation.
  2. Signal Transduction Modulation: By blocking this receptor, it alters downstream signaling pathways that lead to reduced thrombus formation.
  3. Pharmacokinetics: The deuterated form allows for improved tracking in pharmacokinetic studies, providing data on absorption, distribution, metabolism, and excretion.

This mechanism is vital for evaluating the efficacy and safety profiles of ticagrelor and its metabolites .

Physical and Chemical Properties Analysis

AR-C133913XX-d7 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Spectroscopic Properties: Characteristic peaks in nuclear magnetic resonance spectroscopy confirm the presence of deuterium and other functional groups.

These properties are essential for its application in scientific research .

Applications

AR-C133913XX-d7 has several scientific applications:

  1. Pharmacokinetic Studies: Its isotopic labeling allows researchers to trace metabolic pathways and quantify concentrations in biological samples effectively.
  2. Drug Development: Understanding how ticagrelor metabolites function aids in developing improved antiplatelet therapies.
  3. Clinical Research: It serves as a reference standard in assays aimed at measuring ticagrelor levels in patients undergoing treatment for cardiovascular diseases.
Introduction

Background on Ticagrelor and Its Metabolites

Ticagrelor is a cornerstone antiplatelet agent used in acute coronary syndromes (ACS), functioning as a direct-acting, reversible P2Y12 receptor antagonist. Unlike thienopyridine analogs (e.g., clopidogrel), ticagrelor exerts activity without requiring metabolic activation. However, it undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4/3A5 (CYP3A4/5), generating multiple metabolites [2] [5] [9]. Among these, AR-C124910XX is the principal active metabolite, contributing equipotent antiplatelet effects. In contrast, AR-C133913XX (molecular formula: C₁₄H₂₂N₆O₄S; average mass: 370.43 Da) is a significant inactive metabolite formed via N-dealkylation of the parent drug [1] [8] [9]. This metabolite accounts for ~9.2% of urinary excretion products and serves as a key biomarker for ticagrelor clearance pathways [9].

Role of Deuterated Analogs in Pharmacokinetic Research

Deuterium (²H) isotopic labeling, such as in AR-C133913XX-d7 (CAS: 1251765-07-7-d7), exploits the kinetic deuterium isotope effect (KDIE) to modulate drug metabolism. Deuterium forms a stronger bond with carbon (C-²H vs. C-¹H), potentially reducing metabolic cleavage rates at specific sites [3] [6]. This approach is instrumental in:

  • Elucidating Metabolic Soft Spots: Identifying labile hydrogen atoms susceptible to oxidative metabolism (e.g., alkyl groups prone to hydroxylation).
  • Quantitative Tracer Studies: Enabling precise tracking of metabolite formation using mass spectrometry due to mass shifts (e.g., +7 Da for -d7 analogs) [3] [8].For AR-C133913XX-d7, deuteration targets the propylthio side chain (‑S-CH₂-CH₂-CH₃ → ‑S-CD₂-CD₂-CD₃), a known site of oxidative metabolism in ticagrelor derivatives [3] [4].

Significance of Isotopic Labeling in Metabolic Pathway Analysis

Isotopic labeling provides mechanistic insights into enzyme-substrate interactions and species-dependent metabolism. For aldehyde oxidase (AO) and CYP450 substrates, deuterium substitution can:

  • Alter Intrinsic Clearance: By attenuating rates of C-H bond cleavage, thereby increasing plasma half-lives of metabolites [3].
  • Reveal Enzyme-Specific KDIEs: For instance, AO-catalyzed oxidations exhibit lower KDIEs (~1.5–2.0) compared to CYP450-mediated reactions due to differing rate-limiting steps [3].In ticagrelor research, AR-C133913XX-d7 facilitates the discrimination of parallel metabolic pathways (e.g., CYP-mediated vs. conjugative clearance) and quantifies inter-species variations in metabolite generation [3] [8].

Table 1: Key Compounds in Ticagrelor Metabolism Research

Compound NameRoleMolecular FormulaCAS NumberMolecular Weight
TicagrelorParent drugC₂₃H₂₈F₂N₆O₄S274693-27-5522.57
AR-C124910XXActive metaboliteC₂₁H₂₆F₂N₆O₄S274693-26-4482.54
AR-C133913XXInactive metaboliteC₁₄H₂₂N₆O₄S1251765-07-7370.43
AR-C133913XX-d7Deuterated isotopologueC₁₄D₇H₁₅N₆O₄S1251765-07-7-d7377.47

Table 2: Applications of Deuterated Analogs in Pharmacokinetic Studies

ApplicationMechanistic InsightImpact on Research
Metabolic Pathway MappingIdentifies rate-limiting C-H bond cleavagesConfirms N-dealkylation as dominant pathway for AR-C133913XX [9]
Enzyme Reaction MechanismQuantifies isotope effects (e.g., CYP vs. AO)Reveals CYP3A4 as primary metabolizer of ticagrelor [3]
Interspecies ScalingCompares metabolite profiles across speciesHighlights human-specific AO contributions [3]
Mass Spectrometry TracersEnables unambiguous metabolite detectionImproves sensitivity in LC-MS/MS assays [8]

Synthesis of Key Insights

  • AR-C133913XX-d7 serves as a critical tool for dissecting ticagrelor’s metabolic fate, particularly in quantifying the contribution of N-dealkylation to total clearance [8] [9].
  • Deuterium labeling validates in vitro-in vivo correlations (IVIVC) in hepatic metabolism studies, mitigating risks in drug development [3] [6].
  • Future research directions include leveraging deuterated analogs to optimize deuterium switch candidates for next-generation antiplatelet agents [6].

Properties

Product Name

AR-C133913XX-d7

Molecular Formula

C₁₄H₁₅D₇N₆O₄S

Molecular Weight

377.47

Synonyms

(1S,​2S,​3R,​5S)​-3-​[7-​Amino-​5-​(propylthio)​-​3H-​1,​2,​3-​triazolo[4,​5-​d]​pyrimidin-​3-​yl]​-​5-​(2-​hydroxyethoxy)​-​1,​2-cyclopentanediol-d7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.